molecular formula C18H12ClF3N4O4 B1662383 Delafloxacin CAS No. 189279-58-1

Delafloxacin

Cat. No. B1662383
M. Wt: 440.8 g/mol
InChI Key: DYDCPNMLZGFQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133284

Procedure details

To 3.5 g of N,N-dimethylformamide were added 2.00 g of 1-(6-amino-3,5-difluoropyridine-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1.00 g of 3-hydroxyazetidine hydrochloride, and 2.00 g of N-methylpyrrolidine together with 0.2 ml of ethanol, and the mixture was stirred at 85° C. for 10 minutes. The solvent and the like were distilled off under reduced pressure. After adding 10 ml. of ethanol to the residue, the mixture was heated under reflux for 10 minutes and allowed to cool, and the precipitate was collected by filtration and washed with ethanol and diisopropylether successively to obtain 2.10 g of the title compound as a pale yellow powder.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
1-(6-amino-3,5-difluoropyridine-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=O.[NH2:6][C:7]1[N:12]=[C:11]([N:13]2[C:22]3[C:17](=[CH:18][C:19]([F:25])=[C:20](F)[C:21]=3[Cl:23])[C:16](=[O:26])[C:15]([C:27]([OH:29])=[O:28])=[CH:14]2)[C:10]([F:30])=[CH:9][C:8]=1[F:31].Cl.[OH:33][CH:34]1[CH2:37][NH:36][CH2:35]1.CN1CCCC1>C(O)C>[NH2:6][C:7]1[N:12]=[C:11]([N:13]2[C:22]3[C:17](=[CH:18][C:19]([F:25])=[C:20]([N:36]4[CH2:37][CH:34]([OH:33])[CH2:35]4)[C:21]=3[Cl:23])[C:16](=[O:26])[C:15]([C:27]([OH:29])=[O:28])=[CH:14]2)[C:10]([F:30])=[CH:9][C:8]=1[F:31] |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CN(C=O)C
Name
1-(6-amino-3,5-difluoropyridine-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C(=N1)N1C=C(C(C2=CC(=C(C(=C12)Cl)F)F)=O)C(=O)O)F)F
Name
Quantity
1 g
Type
reactant
Smiles
Cl.OC1CNC1
Name
Quantity
2 g
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 85° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent and the like were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
After adding 10 ml
TEMPERATURE
Type
TEMPERATURE
Details
of ethanol to the residue, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol and diisopropylether successively

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C=C(C(=N1)N1C=C(C(C2=CC(=C(C(=C12)Cl)N1CC(C1)O)F)=O)C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.